

Evolutionary Conservation of Uroporphyrinogen III Synthase: A Technical Guide

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Compound of Interest

Compound Name: *Uroporphyrinogen III*

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Introduction

Uroporphyrinogen III synthase (UROS), also known as hydroxymethylbilane hydro-lyase (cyclizing), is a critical enzyme (EC 4.2.1.75) in the biosynthesis of heme and other essential tetrapyrroles.[1][2][3] It catalyzes the fourth step in this pathway: the conversion of the linear tetrapyrrole hydroxymethylbilane into the cyclic **uroporphyrinogen III**. [2][4] This reaction is of fundamental importance as it introduces the asymmetric arrangement of side chains characteristic of all subsequent intermediates in the biosynthesis of heme, chlorophylls, and vitamin B12.[5][6] Given its indispensable role, UROS is a highly conserved protein across all domains of life, including Bacteria, Archaea, and Eukarya.[7][8] Deficiencies in UROS activity in humans lead to the rare autosomal recessive disorder, congenital erythropoietic porphyria (CEP), or Günther's disease, characterized by the accumulation of non-functional uroporphyrinogen I and severe photosensitivity.[7][9] This technical guide provides an in-depth overview of the evolutionary conservation of UROS, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Evolutionary Conservation and Phylogenetics

Uroporphyrinogen III synthase is a highly conserved enzyme, reflecting its fundamental role in cellular metabolism. Phylogenetic analyses have demonstrated its presence and high degree of sequence similarity across diverse taxa, from bacteria to humans.[7][8]

Sequence Conservation Across Kingdoms

The UROS protein exhibits a remarkable degree of conservation, particularly within certain domains essential for its catalytic activity. While the overall sequence identity can vary between distant species, key residues and structural motifs are maintained. For instance, a phylogenetic analysis of 39 taxa revealed that UROS is a highly conserved protein with approximately 85% conserved sequences in almost all chordate taxons, emphasizing its importance in heme synthesis.[7] However, the sequence identity between the human and the thermophilic bacterium *Thermus thermophilus* UROS is only 14%, yet their three-dimensional structures are remarkably similar, highlighting the conservation of the overall fold.[9]

Table 1: Pairwise Sequence Identity of **Uroporphyrinogen III Synthase** Across Diverse Species

Organism	UniProtK B Accession	vs. Homo sapiens	vs. Escheric hia coli	vs. Saccharo myces cerevisia e	vs. Arabidop sis thaliana	vs. Methanoc aldococc us jannaschi i
Homo sapiens	P10746	100%	35%	40%	38%	25%
Escherichia coli	P09126	35%	100%	33%	31%	28%
Saccharomyces cerevisiae	P32840	40%	33%	100%	36%	26%
Arabidopsis thaliana	Q9ZSR5	38%	31%	36%	100%	24%
Methanocaldococcus jannaschii (Archaea)	Q58392	25%	28%	26%	24%	100%

Note: The percentage identities in this table are approximate and were calculated based on pairwise alignments of the specified protein sequences. The exact values may vary slightly depending on the alignment algorithm and parameters used.

Structural Conservation

Despite variations in amino acid sequences, the tertiary structure of UROS is highly conserved. The enzyme typically folds into two α/β domains connected by a β -ladder, with the active site located in the cleft between these two domains.^{[2][3]} This structural conservation underscores the importance of the enzyme's three-dimensional architecture for its catalytic function.

Table 2: Structural Alignment of **Uroporphyrinogen III** Synthase from Different Species

PDB ID	Organism	Resolution (Å)	RMSD (Å) vs. Human UROS (1JR2)
1JR2	Homo sapiens	1.85	-
1WDA	Thermus thermophilus	2.00	2.5
2Y3Y	Arabidopsis thaliana	1.90	1.8

Note: RMSD (Root Mean Square Deviation) values were calculated for C α atoms upon structural superposition. Lower RMSD values indicate higher structural similarity.

Biochemical Properties and Kinetics

The enzymatic activity of UROS is crucial for the correct synthesis of **uroporphyrinogen III**. The kinetic parameters of UROS have been characterized in several organisms, providing insights into its catalytic efficiency.

Table 3: Kinetic Parameters of **Uroporphyrinogen III** Synthase from Different Species

Organism	Km for Hydroxymethylbilane (μM)	Vmax (units/mg)	pH Optimum
Homo sapiens (erythrocytes)	5-20	>300,000	7.4
Escherichia coli	5	1500	7.8
Euglena gracilis	~1	-	8.0-8.5

Note: "units" are typically defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under specified conditions. These values can vary depending on the assay conditions.[\[1\]](#)[\[10\]](#)

Role in Disease: Congenital Erythropoietic Porphyrria (CEP)

Mutations in the UROS gene that lead to a deficiency in enzyme activity are the primary cause of Congenital Erythropoietic Porphyrria (CEP).[\[4\]](#) The severity of the disease often correlates with the residual activity of the mutated UROS enzyme.[\[11\]](#)

Table 4: Selected Mutations in the Human UROS Gene and their Effect on Enzyme Activity

Mutation	Amino Acid Change	Residual Activity (% of normal)	Phenotype Severity
C73R	Cys73Arg	<1%	Severe (often transfusion-dependent)
A66V	Ala66Val	Residual but unstable	Mild
T228M	Thr228Met	Not detectable	Severe
G225S	Gly225Ser	1.2%	Moderately Severe
Promoter -223C>A	-	8.3%	Moderately Severe
Promoter -209G>A	-	53.9%	Mild

Source: Data compiled from multiple studies on CEP genetics.[11][12][13]

Experimental Protocols

Coupled-Enzyme Assay for Uroporphyrinogen III Synthase Activity

This is a widely used method for determining UROS activity in various biological samples.[14]

Principle: This assay involves two coupled enzymatic reactions. First, porphobilinogen (PBG) is converted to hydroxymethylbilane (HMB) by an excess of porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase. The HMB produced is then the substrate for UROS, which converts it to **uroporphyrinogen III**. In the absence of UROS, HMB spontaneously cyclizes to form uroporphyrinogen I. The uroporphyrinogens are then oxidized to their respective fluorescent porphyrins (uroporphyrin I and III), which are separated and quantified by high-performance liquid chromatography (HPLC).

Materials:

- Porphobilinogen (PBG)
- Porphobilinogen deaminase (PBGD) (can be partially purified from heat-treated erythrocyte lysates)
- Tris-HCl buffer (e.g., 0.1 M, pH 8.2)
- Dithiothreitol (DTT)
- EDTA
- Hydrochloric acid (HCl) for stopping the reaction and oxidizing the porphyrinogens
- Uroporphyrin I and III standards for HPLC
- HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm) and a C18 reverse-phase column

Procedure:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, EDTA, and an excess of PBGD.
- **Pre-incubation:** Pre-incubate the reaction mixture at 37°C for 5 minutes.
- **Initiation of the First Reaction:** Add PBG to the reaction mixture to initiate the synthesis of HMB. Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for HMB accumulation.
- **Initiation of the Second Reaction:** Add the biological sample containing UROS (e.g., erythrocyte lysate, purified enzyme) to the reaction mixture.
- **Incubation:** Incubate the complete reaction mixture at 37°C for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.
- **Reaction Termination and Oxidation:** Stop the reaction by adding a solution of HCl. This also facilitates the oxidation of the colorless uroporphyrinogens to the colored and fluorescent uroporphyrins. The oxidation can be enhanced by exposure to light.
- **Centrifugation:** Centrifuge the samples to pellet any precipitated protein.
- **HPLC Analysis:** Inject the supernatant onto a C18 reverse-phase HPLC column. Separate the uroporphyrin I and III isomers using an appropriate gradient of solvents (e.g., acetonitrile and ammonium acetate buffer).
- **Quantification:** Detect the porphyrins using a fluorescence detector and quantify the amounts of uroporphyrin I and III by comparing their peak areas to those of known standards. UROS activity is calculated from the amount of **uroporphyrinogen III** formed.

Expression and Purification of Recombinant Uroporphyrinogen III Synthase in *E. coli*

This protocol describes a general workflow for producing and purifying recombinant UROS.[\[15\]](#)
[\[16\]](#)

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the UROS gene (e.g., pET vector with a His-tag)
- Luria-Bertani (LB) medium and agar plates with appropriate antibiotics
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) for induction
- Lysis buffer (e.g., Tris-HCl, NaCl, glycerol, lysozyme, DNase I, protease inhibitors)
- Ni-NTA affinity chromatography column and buffers (Wash and Elution buffers with increasing concentrations of imidazole)
- Dialysis tubing and dialysis buffer
- Protein concentration determination assay (e.g., Bradford or BCA)
- SDS-PAGE equipment and reagents

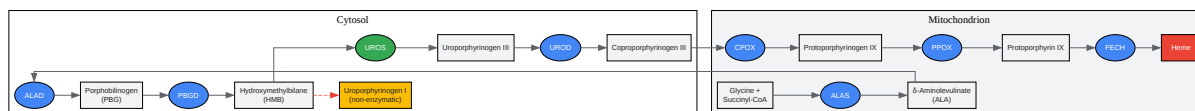
Procedure:

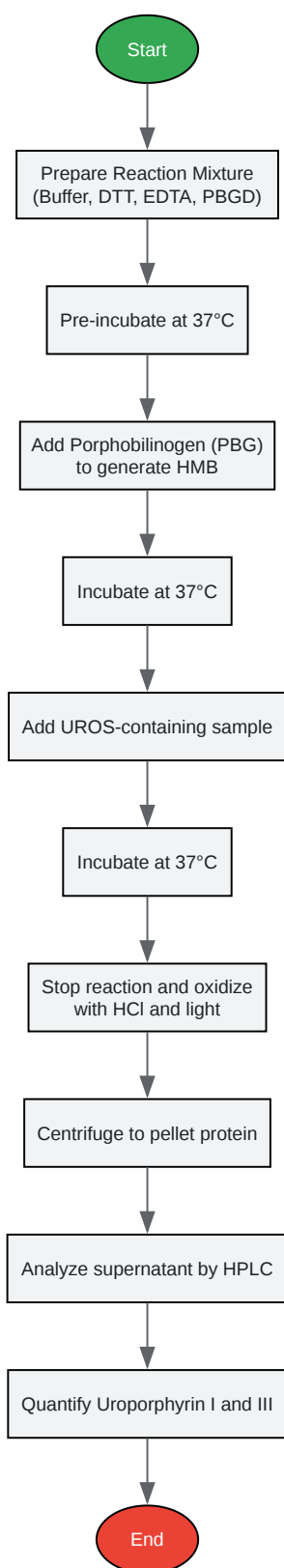
- Transformation: Transform the E. coli expression strain with the UROS expression vector and select for positive colonies on antibiotic-containing LB agar plates.
- Starter Culture: Inoculate a single colony into a small volume of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for several hours (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C to improve protein solubility).
- Cell Harvesting: Harvest the bacterial cells by centrifugation.

- **Cell Lysis:** Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
- **Clarification:** Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble recombinant UROS.
- **Affinity Chromatography:** Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
- **Washing:** Wash the column with wash buffer to remove non-specifically bound proteins.
- **Elution:** Elute the His-tagged UROS from the column using elution buffer containing a high concentration of imidazole.
- **Dialysis:** Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.
- **Purity and Concentration Analysis:** Assess the purity of the recombinant UROS by SDS-PAGE and determine its concentration.

Visualizations

Heme Biosynthesis Pathway





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